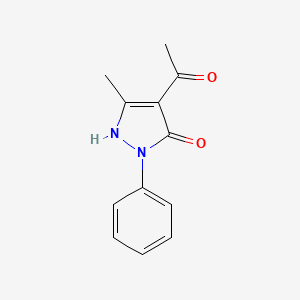

1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Overview

Description

“1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the linear formula C12H12O2N2 . It is a solid in form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A series of structurally diverse and biologically potent diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates has been synthesized by a one-pot reaction of 5-methyl-2phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The compound reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical and Chemical Properties Analysis

The compound is a solid in form . The InChI key for this compound is LRVOFDVMZZYXLR-UHFFFAOYSA-N .Scientific Research Applications

Antimicrobial Activity

1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its derivatives exhibit significant antimicrobial activities. For instance, some compounds derived from it have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria, such as Bacillus subtilis, Bacillus thuringiensis, Escherichia coli, and Pseudomonas aeruginosa. Additionally, these compounds demonstrate antifungal activity against species like Fusarium oxysporum and Botrytis fabae (Bondock, Khalifa, & Fadda, 2011).

Fungicidal Activity

Derivatives of this compound, particularly those containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, have been found to inhibit Gibberella zeae, indicating their potential as fungicidal agents (Liu et al., 2012).

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor in the synthesis of diverse heterocyclic compounds. It has been used in novel diastereoselective synthesis processes, contributing to the creation of various heterocyclic structures (Bondock, 2014).

Antiviral Activity

Research also indicates potential antiviral applications. Derivatives of this compound have been evaluated for their anti-HSV1 and anti-HAV-MBB activities, showing promise in this area (Attaby et al., 2006).

Anticancer Potential

Some novel chalcone derivatives synthesized using this compound have demonstrated potential as anti-cancer agents. These derivatives have shown inhibitory activities against various cancer cell lines, highlighting their potential in cancer therapy (Bhat et al., 2016).

Tyrosinase Inhibition

Studies have also explored the use of derivatives of this compound as tyrosinase inhibitors, which is significant in the context of treating conditions like hyperpigmentation (Zhou et al., 2013).

Mechanism of Action

While the specific mechanism of action for “1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is not explicitly mentioned in the search results, it’s worth noting that pyrazole derivatives have demonstrated rich pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins . Moreover, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . These interactions can lead to changes in gene expression, protein synthesis, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained activation of stress response pathways and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Properties

IUPAC Name |

4-acetyl-5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-11(9(2)15)12(16)14(13-8)10-6-4-3-5-7-10/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZXQDLRICAIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333259 | |

| Record name | STK074598 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37703-59-6 | |

| Record name | STK074598 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

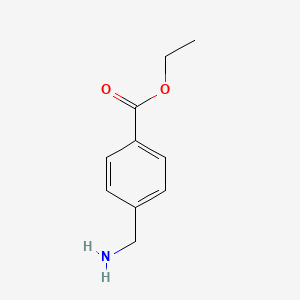

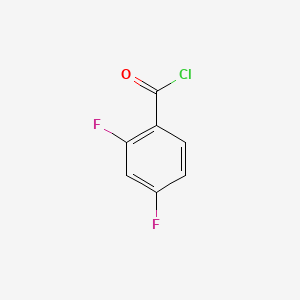

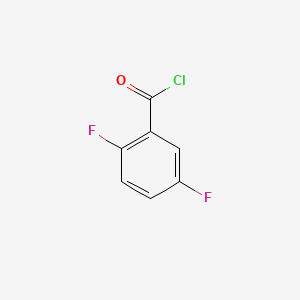

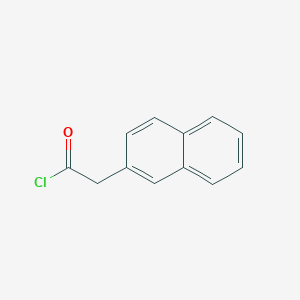

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: Can 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone be used to extract metal ions?

A: Yes, research indicates that this compound (abbreviated as HTcP in the study) can extract copper (II) ions from aqueous solutions []. This extraction process is most efficient at a pH range of 4.00 - 8.00 using a 0.05M HTcP solution in chloroform []. The presence of sulphate and nitrate ions in the aqueous solution can impact the extraction efficiency. Higher concentrations of these ions generally decrease the amount of copper (II) extracted, likely due to the formation of copper complexes with these anions [].

Q2: How does the addition of butanol affect the extraction of copper (II) ions by this compound?

A: Adding butanol to the organic phase containing this compound and chloroform creates a synergistic effect, slightly enhancing the extraction of copper (II) ions []. This addition also shifts the pH value at which 50% of the metal ion is extracted (pH 1/2) to lower values []. This suggests that butanol participates in the extraction process, possibly by stabilizing the extracted copper complex.

Q3: Can this compound act as a ligand in the formation of metal complexes?

A: Absolutely. Research demonstrates that this compound can act as a ligand, coordinating with ruthenium metal centers []. Reactions involving this compound with arene ruthenium complexes, in the presence of a base, lead to the formation of mononuclear and tetranuclear metallacycles []. This highlights the versatility of this compound in coordinating with metal ions and forming diverse metal complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)